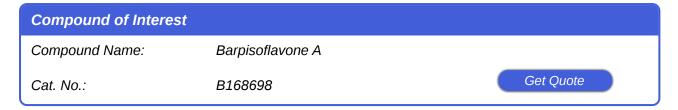


# Barpisoflavone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Barpisoflavone A**, a naturally occurring isoflavone, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its inhibitory activities against tyrosinase and nitric oxide production. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

### **Chemical Structure and Properties**

**Barpisoflavone A**, systematically named 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, is classified as a hydroxyisoflavonoid.[1] Its chemical structure is characterized by a chromen-4-one core substituted with hydroxyl and methoxy groups.

Table 1: Chemical and Physical Properties of Barpisoflavone A



Property	Value	Source(s)	
CAS Number	101691-27-4	[2][3][4]	
Molecular Formula	C16H12O6	[2][4][5]	
Molecular Weight	300.26 g/mol	[4][5]	
IUPAC Name	3-(2,4-dihydroxyphenyl)-7- hydroxy-5-methoxychromen-4- one	[1][3][4]	
Appearance	Yellow powder	[2][6]	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2][6]	
Storage	Desiccate at -20°C	[2]	
SMILES	COC1=C2C(=CC(=C1)O)OC= C(C2=O)C3=C(C=C(C=C3)O) O	[2]	
InChIKey	TUTSVLUUGMNALO- UHFFFAOYSA-N	[1][4]	

### **Biological Activities and Quantitative Data**

**Barpisoflavone** A has been identified as a natural product from Apios americana and has demonstrated noteworthy biological activities.[7] Its primary reported activities are the inhibition of tyrosinase and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 2: Summary of Reported Biological Activities of Barpisoflavone A



Biological Activity	Cell Line/Enzyme	IC50 Value	Source(s)
Tyrosinase Inhibition	Mushroom Tyrosinase	Not Reported	[7]
Nitric Oxide Production Inhibition	RAW264.7 cells	0.6 μΜ	[7]

## **Experimental Protocols Isolation of Barpisoflavone A from Apios americana**

While a detailed, step-by-step protocol for the isolation of **Barpisoflavone A** is not extensively published, the general methodology can be inferred from studies on the isolation of isoflavones from plant materials. The following is a generalized workflow:



# Dried Tubers of Apios americana Extraction with Methanol Solvent Partitioning (e.g., with Ethyl Acetate) Column Chromatography (e.g., Silica Gel, Sephadex) Preparative HPLC Structure Elucidation (NMR, MS) Biological Activity Assays

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A generalized workflow for the isolation of **Barpisoflavone A**.

### **Tyrosinase Inhibition Assay**

The following protocol is based on standard methods for assessing tyrosinase inhibition:

- Preparation of Solutions:
  - Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).
  - L-DOPA solution (e.g., 2.5 mM in phosphate buffer).



- Barpisoflavone A solutions at various concentrations in a suitable solvent (e.g., DMSO).
- Kojic acid as a positive control.
- Assay Procedure:
  - $\circ$  In a 96-well microplate, add 40 μL of **Barpisoflavone A** solution (or control) and 80 μL of phosphate buffer.
  - Add 40 μL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
  - Initiate the reaction by adding 40 μL of the L-DOPA solution.
  - Measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.
- Calculation of Inhibition:
  - The percentage of tyrosinase inhibition is calculated using the following formula: %
     Inhibition = [(A\_control A\_sample) / A\_control] x 100 where A\_control is the absorbance of the control reaction and A\_sample is the absorbance of the reaction with

     Barpisoflavone A.

### Nitric Oxide Production Inhibition Assay in RAW264.7 Cells

This protocol outlines the measurement of nitric oxide production by quantifying nitrite accumulation in the cell culture medium using the Griess reagent.

- Cell Culture and Treatment:
  - Seed RAW264.7 cells in a 96-well plate at a density of approximately 5 x 10<sup>4</sup> cells/well and incubate for 24 hours.
  - Pre-treat the cells with various concentrations of Barpisoflavone A for 1 hour.



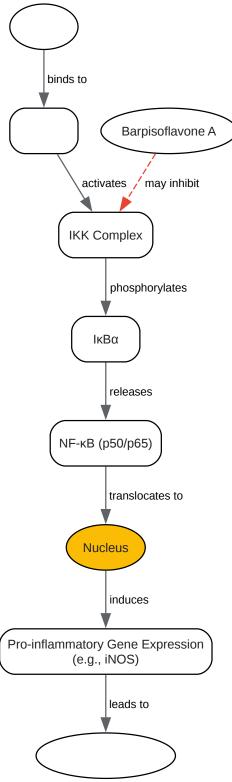
- Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 μg/mL) for 24 hours to induce nitric oxide production.
- Griess Assay:
  - Collect 100 μL of the cell culture supernatant from each well.
  - Add 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
  - Incubate the mixture at room temperature for 10 minutes.
  - Measure the absorbance at 540 nm using a microplate reader.
- · Quantification:
  - A standard curve is generated using known concentrations of sodium nitrite.
  - The concentration of nitrite in the samples is determined by comparing their absorbance to the standard curve.
  - The percentage of inhibition of nitric oxide production is calculated relative to the LPSstimulated control group.

### **Putative Signaling Pathway**

While the precise molecular mechanisms and signaling pathways modulated by **Barpisoflavone A** have not been extensively elucidated, its inhibitory effect on nitric oxide production in macrophages suggests a potential interaction with inflammatory signaling pathways. Many flavonoids are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-kB) signaling pathway. The following diagram illustrates a generalized NF-kB signaling pathway, which may be a putative target for **Barpisoflavone A**.



### Putative NF-kB Signaling Pathway Modulated by Barpisoflavone A



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